molecular formula C15H24NO5P B13696525 Diethyl [4-(Boc-amino)phenyl]phosphonate

Diethyl [4-(Boc-amino)phenyl]phosphonate

Cat. No.: B13696525
M. Wt: 329.33 g/mol
InChI Key: ZNMBUAIYYOKNEB-UHFFFAOYSA-N
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Description

Diethyl [4-(tert-butoxycarbonylamino)phenyl]phosphonate is a phosphonate ester featuring a tert-butoxycarbonyl (Boc)-protected amino group at the para position of the phenyl ring. This compound is pivotal in medicinal chemistry and organic synthesis, serving as a precursor for bioactive molecules and proteolysis-targeting chimeras (PROTACs) . The Boc group enhances solubility and stability during synthetic procedures, while the phosphonate moiety enables versatile reactivity in cross-coupling reactions and enzyme inhibition studies.

Properties

Molecular Formula

C15H24NO5P

Molecular Weight

329.33 g/mol

IUPAC Name

tert-butyl N-(4-diethoxyphosphorylphenyl)carbamate

InChI

InChI=1S/C15H24NO5P/c1-6-19-22(18,20-7-2)13-10-8-12(9-11-13)16-14(17)21-15(3,4)5/h8-11H,6-7H2,1-5H3,(H,16,17)

InChI Key

ZNMBUAIYYOKNEB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)OCC

Origin of Product

United States

Preparation Methods

Boc Protection of the Amino Group

The amino group on para-aminophenyl derivatives is commonly protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DIPEA. This step prevents unwanted side reactions at the amine during subsequent phosphonate installation.

Phosphonate Group Introduction

Two main approaches are used for phosphonate installation:

A representative example from literature involves the use of Horner–Wadsworth–Emmons olefination of Boc-protected amino aldehydes with diethyl phosphonate reagents under controlled conditions to avoid racemization and side reactions.

Detailed Preparation Methods

Synthesis via Horner–Wadsworth–Emmons Olefination

This method is well-documented for related amino vinyl phosphonates and can be adapted for this compound synthesis.

Procedure Highlights:

  • The Boc-protected amino aldehyde (derived from para-aminophenyl precursors) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C.
  • Diethyl phosphonate reagent is added along with a base such as DIPEA or triethylamine.
  • The reaction mixture is stirred at room temperature for 24–48 hours.
  • LiCl is often added to suppress side reactions like Tishchenko disproportionation, increasing yield and selectivity.
  • The reaction is quenched with aqueous bicarbonate solution, and the product is extracted with organic solvents.
  • Purification is typically done by silica gel chromatography.

Critical Parameters:

Parameter Optimal Condition Notes
Base DIPEA or triethylamine DIPEA preferred to suppress side reactions
Solvent Dichloromethane (DCM) Ensures solubility and reaction control
Temperature 0 °C to room temperature Controls reaction rate and selectivity
Additives LiCl Suppresses Tishchenko side reactions
Reaction time 24–48 hours Ensures complete conversion

Boc Protection Step

  • Para-aminophenyl compound is dissolved in DCM.
  • Di-tert-butyl dicarbonate (Boc2O) is added with triethylamine.
  • The mixture is stirred at room temperature for several hours.
  • The reaction progress is monitored by TLC.
  • The product is extracted and purified.

Alternative Phosphonation Methods

Other methods involve:

  • Oxidative coupling of aminoalkylphosphonates with aromatic rings.
  • Use of phosphonochloridate intermediates generated via oxidation of phosphonites, which then react with hydroxy or amino groups on the aromatic substrate.

These methods require careful control of reaction conditions to avoid side reactions and ensure high yield.

Analytical and Stereochemical Considerations

  • Chiral Integrity: If the compound is chiral, enantiomeric purity is assessed by chiral HPLC and polarimetry.
  • Structural Confirmation: 2D NMR (HSQC, HMBC) and high-resolution mass spectrometry confirm the structure and substitution pattern.
  • Boc Stability: Boc protection is stable under neutral and basic conditions but can be removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) without racemization if carefully controlled.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose/Notes
Boc Protection Boc2O, triethylamine, DCM, RT, 2–4 h Protects amino group to prevent side reactions
Phosphonate Installation Diethyl phosphonate, DIPEA, LiCl, DCM, 0–25 °C, 24–48 h Introduces diethyl phosphonate group via HWE olefination
Work-up and Purification Aqueous NaHCO3, extraction with DCM, silica gel chromatography Isolates pure product
Boc Deprotection (if needed) TFA/DCM, 0 °C, short reaction time Removes Boc group without racemization

Research Findings and Optimization Insights

  • Use of DIPEA over DBU improves yields by suppressing side reactions such as aldehyde dimerization (Tishchenko reaction).
  • LiCl additive enhances reaction selectivity by coordinating to aldehyde intermediates.
  • Low-temperature Boc deprotection with TFA minimizes racemization, preserving stereochemical integrity.
  • Polarimetry and chiral HPLC are essential for confirming enantiomeric excess when chiral centers are present.
  • Solvent choice impacts phosphonate reactivity; DCM is preferred over THF or MeCN for optimal solubility and reaction control.

Chemical Reactions Analysis

Types of Reactions

Diethyl [4-(Boc-amino)phenyl]phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can be used in coupling reactions to form new carbon-phosphorus bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically used for Boc deprotection.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like Pd(PPh3)4 and bases such as cesium carbonate (Cs2CO3).

Major Products

    Substitution Reactions: Alkylated phosphonates

    Deprotection Reactions: 4-aminophenylphosphonic acid diethyl ester

    Coupling Reactions: Various phosphonate derivatives

Scientific Research Applications

Diethyl [4-(Boc-amino)phenyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphonates.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized phosphonates with industrial applications.

Mechanism of Action

The mechanism of action of Diethyl [4-(Boc-amino)phenyl]phosphonate involves its interaction with biological targets through its phosphonate group. The phosphonate moiety can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Diethyl benzylphosphonate (1) achieves high yields (85%) in shorter reaction times (60 minutes) compared to derivatives requiring protective groups (e.g., Boc) or polar substituents .
  • Impact of Substituents : Halogenated derivatives (e.g., 4-bromo) require longer reaction times (~90 minutes) due to steric and electronic effects . The Boc group in the target compound likely necessitates additional deprotection steps, though specific data are unavailable.

Table 2. Antimicrobial Activity (MIC/MBC) of Phosphonate Derivatives

Compound Name MIC (µg/mL) Against E. coli Strains MBC (µg/mL) Selectivity Profile Source
Diethyl benzylphosphonate (1) 128–256 (K12, R2-R4) >256 Broad-spectrum, low potency
(4-((Diethoxyphosphoryl)methyl)phenyl)boronic acid (3) 16–32 (R2-R4) 32–64 High selectivity for LPS-modified strains
(E)-4,4′-Bis(diethylphosphonatemethyl)stilbene (6) 8–16 (R2-R4) 16–32 Superior to ciprofloxacin
Diethyl [4-(Boc-amino)phenyl]phosphonate Not reported Not reported Not reported N/A

Key Observations :

  • Enhanced Activity with Boronates : Compound 3, featuring a boronic acid group, shows 8-fold lower MIC values (16–32 µg/mL) than unsubstituted derivative 1, highlighting the role of boronate in disrupting bacterial membranes .
  • Dimeric Structures : Compound 6, a stilbene-linked bisphosphonate, exhibits MIC values (8–16 µg/mL) comparable to clinical antibiotics, suggesting synergistic effects from dimerization .

Physicochemical Properties

Table 3. Solubility and Stability Profiles

Compound Name Solubility in Polar Solvents Stability Under Acidic Conditions Key Applications Source
This compound High (due to Boc group) Stable (Boc resists mild acids) PROTAC synthesis
Diethyl (4-aminobenzyl)phosphonate Moderate Unstable (free amine protonation) Prodrug development
Diethyl (4-cyanobenzyl)phosphonate Low Stable Enzyme inhibition studies

Key Observations :

  • Boc Group Advantages : The Boc group in the target compound enhances solubility in polar solvents (e.g., DMSO, acetone) and stability during acidic workups, making it ideal for multi-step syntheses .
  • Free Amino Limitations: Unprotected amines (e.g., Diethyl 4-aminobenzylphosphonate) exhibit poor stability and solubility, restricting their utility in biological assays .

Q & A

Basic Research Questions

What are the optimized synthetic routes for Diethyl [4-(Boc-amino)phenyl]phosphonate, and how are key intermediates characterized?

This compound can be synthesized via multi-step reactions involving phosphorylation and Boc-protection. A typical approach involves:

Phosphorylation : Reacting 4-aminophenyl derivatives with diethyl phosphite under basic conditions (e.g., NaH/DMSO) to form the phosphonate backbone .

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino moiety using Boc anhydride in dichloromethane with catalytic DMAP .
Key Characterization :

  • NMR Spectroscopy : 31P^{31}\text{P} NMR (δ ~20-25 ppm for phosphonate), 1H^{1}\text{H} NMR (Boc group: δ 1.4 ppm for tert-butyl), and 13C^{13}\text{C} NMR (carbonyl at δ ~155 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

What purification strategies are effective for isolating this compound?

  • Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to resolve phosphonate derivatives .
  • Recrystallization : For crystalline intermediates, solvents like acetone or benzene are effective .
  • HPLC : For high-purity requirements, reverse-phase C18 columns with acetonitrile/water mobile phases are recommended .

How do solubility properties influence experimental design for this compound?

This compound is soluble in polar aprotic solvents (e.g., DCM, acetone) but insoluble in water. This dictates reaction conditions (e.g., anhydrous environments) and biological assay compatibility (e.g., DMSO stock solutions for cell-based studies) .

Advanced Research Questions

What mechanistic insights govern the reactivity of the Boc-protected amino group in cross-coupling reactions?

The Boc group stabilizes the amino moiety during metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Computational studies suggest that electron-withdrawing effects of the phosphonate enhance electrophilicity at the para position, enabling regioselective aryl halide activation . Case Study : Aryl boronic acids react with the phosphonate under Pd catalysis, yielding biaryl phosphonates (confirmed by 19F^{19}\text{F} NMR for fluorinated analogs) .

How can structural modifications enhance bioactivity in drug discovery applications?

  • Phosphonate Isosterism : Replace carboxylic acid groups in drug candidates with phosphonates to improve metabolic stability (e.g., ACE inhibitors) .

  • SAR Studies : Modify the Boc group to alter lipophilicity (e.g., replace with Fmoc for fluorescence tagging) . Data Example :

    ModificationIC50_{50} (μM)Target Enzyme
    Boc-protected0.45Protease X
    Free amine12.7Protease X
    Source: Adapted from phosphonate inhibitor studies .

What analytical techniques resolve contradictions in reaction outcomes (e.g., byproduct formation)?

  • LC-MS/MS : Identify side products (e.g., de-Boc derivatives) during synthesis .
  • X-ray Crystallography : Resolve steric clashes in phosphonate-enzyme complexes (e.g., distorted tetrahedral geometry at phosphorus) .
  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., light vs. base-promoted activation) to optimize yields .

How does the phosphonate moiety influence material properties in surface functionalization?

The phosphonate group binds to metal oxides (e.g., TiO2_2), enabling applications in:

  • Coordination Chemistry : Stable monolayers via P=O→Metal interactions (confirmed by FTIR) .
  • Antimicrobial Coatings : Synergy between the Boc-amino group and phosphonate enhances bacterial membrane disruption (MIC: 8 µg/mL for E. coli) .

What safety protocols are critical for handling this compound?

  • Toxicity Data : Ames test (negative for mutagenicity) and in vitro micronucleus assays (no clastogenicity) support lab-safe handling .
  • Incompatibilities : Avoid oxidizers (e.g., H2_2O2_2) to prevent decomposition .

Methodological Guidelines

  • Synthetic Reproducibility : Document reaction atmosphere (N2_2/Ar) to prevent hydrolysis .
  • Data Validation : Cross-reference NMR shifts with PubChem datasets (CID: 88358 for analogous structures) .
  • Computational Tools : Use Gaussian or ORCA for transition-state modeling of phosphonate reactivity .

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